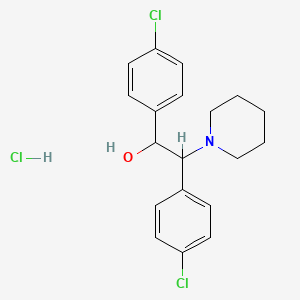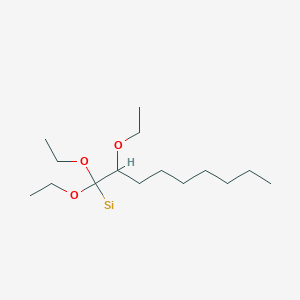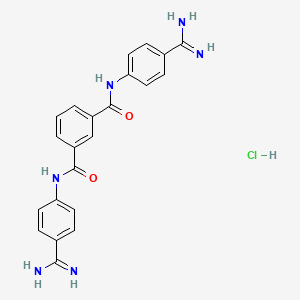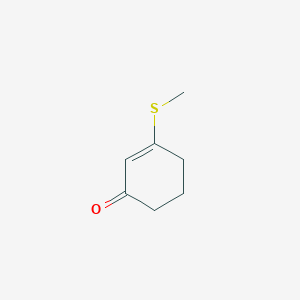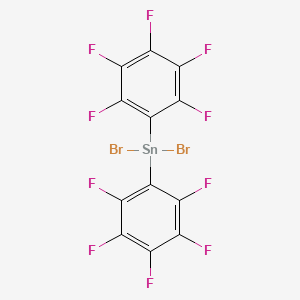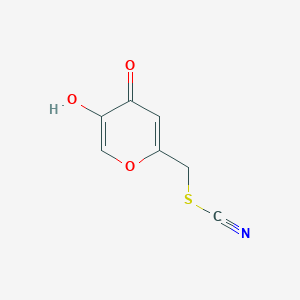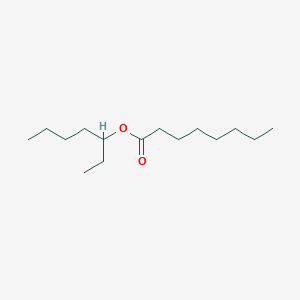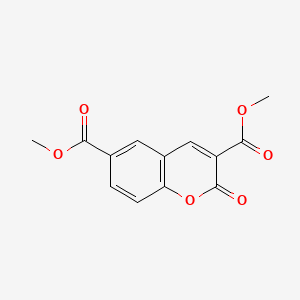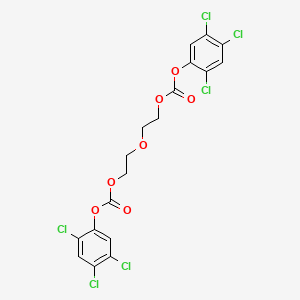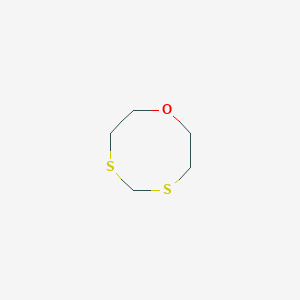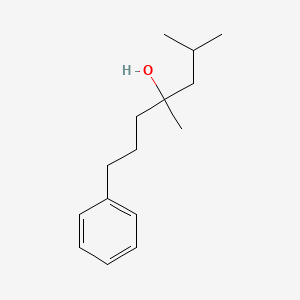
4,6-Dimethyl-1-phenylheptan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-phenylheptan-4-ol is an organic compound with the molecular formula C15H24O It is a type of alcohol characterized by a heptane backbone with methyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenylheptan-4-ol typically involves the alkylation of a phenyl-substituted heptane derivative. One common method is the Grignard reaction, where a phenylmagnesium bromide reacts with a heptanone derivative under controlled conditions to yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is typically conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1-phenylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Oxidation: Formation of 4,6-Dimethyl-1-phenylheptan-4-one.
Reduction: Formation of 4,6-Dimethyl-1-phenylheptane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
4,6-Dimethyl-1-phenylheptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1-phenylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-1-phenylheptane: Lacks the hydroxyl group, making it less reactive in oxidation and reduction reactions.
4,6-Dimethyl-1-phenylheptan-4-one: Contains a ketone group instead of an alcohol, leading to different reactivity and applications.
4,6-Dimethyl-1-phenylheptan-4-al: Contains an aldehyde group, which can undergo different types of chemical reactions compared to the alcohol.
Uniqueness
4,6-Dimethyl-1-phenylheptan-4-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
6282-58-2 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4,6-dimethyl-1-phenylheptan-4-ol |
InChI |
InChI=1S/C15H24O/c1-13(2)12-15(3,16)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13,16H,7,10-12H2,1-3H3 |
Clé InChI |
IJWOWSGFGGEZAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(CCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
